![molecular formula C24H22N2O4S2 B2529905 N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide CAS No. 900004-82-2](/img/structure/B2529905.png)
N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide, is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities, including antibacterial, anticonvulsant, and neuroprotective effects . These compounds are of significant interest in medicinal chemistry for their potential therapeutic applications.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves C-C coupling methodologies, as demonstrated in the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were synthesized using Pd(0) catalyzed reactions with aryl boronic pinacol ester/acids . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could be employed, involving the initial formation of the benzothiazole core followed by subsequent functionalization to introduce the benzyl and tosyl groups.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized by spectroscopic techniques and elemental analyses . The structure is typically planar for the benzothiazole moiety, as observed in the related compound 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, which exhibits an almost planar structure with the benzothiazole and acetamide moieties . The planarity of the core structure is crucial for the biological activity of these compounds, as it affects their ability to interact with biological targets.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including coupling reactions for synthesis and interactions with biological targets. For instance, the antibacterial activity of novel N-(benzo[d]thiazol-2-yl) derivatives containing a quinoline linkage was attributed to their ability to interact with bacterial cells . The urease inhibition activity of N-(6-arylbenzo[d]thiazol-2-yl)acetamides was found to be significant, and molecular docking studies suggested that these compounds bind to the non-metallic active site of the urease enzyme through hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the benzothiazole core. These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The anticonvulsant and neuroprotective effects of N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide were evaluated, and the compound showed promising results, indicating that the methoxy group on the benzothiazole ring could be beneficial for these activities . The physical and chemical properties of the specific compound this compound would need to be determined experimentally to fully understand its pharmacological potential.
Applications De Recherche Scientifique
Metabolic Pathways and Detection
- A study identified the urinary metabolites of 3-(4-methoxybenzoyl)-1-pentylindole (RCS-4), a synthetic indole-derived compound, using gas chromatography-mass spectrometry. The metabolites were products of aromatic monohydroxylation, dihydroxylation, and O-demethylation among others, indicating the compound's complex metabolic pathway (Kavanagh et al., 2012).
Mechanisms of Action and Effects
- Research into 11C-labeled N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) highlighted its potential as an orexin 1 and 2 receptor antagonist, with implications for insomnia treatment. The study detailed the disposition, metabolism, and elimination of this compound in humans, showing nearly complete elimination over a 9-day period, primarily via feces (Renzulli et al., 2011).
Radioligand Applications
- Another study focused on a compound labeled with carbon-11, [11C]PBR28, used for imaging peripheral benzodiazepine receptors (PBRs) in the brain. This research provides insights into the biodistribution and radiation dosimetry in both monkeys and humans, demonstrating its utility in neuroimaging and its modest effective dose, suitable for clinical applications (Brown et al., 2007).
Mécanisme D'action
Target of Action
The primary target of N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is the cyclooxygenase enzymes, specifically COX-1 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The affected pathway is the arachidonic acid pathway. By inhibiting COX enzymes, this compound disrupts the production of prostaglandins, leading to a decrease in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-8-11-20(12-9-17)32(28,29)16-23(27)26(15-18-6-4-3-5-7-18)24-25-21-13-10-19(30-2)14-22(21)31-24/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLYYQLRWCWGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

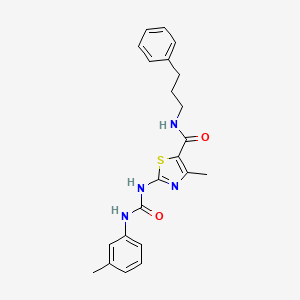
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
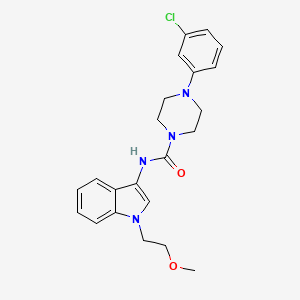
![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
![1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride](/img/structure/B2529829.png)
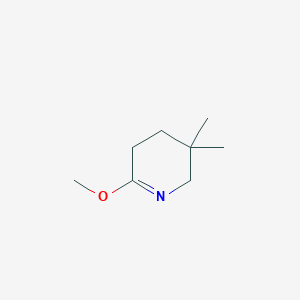

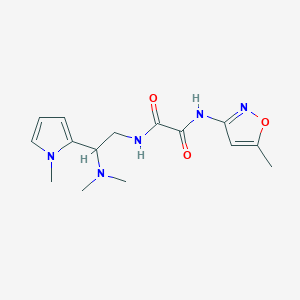

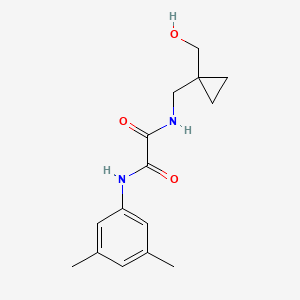
![3-chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2529839.png)
![4-Fluoro-2-methylbenzo[d]thiazol-6-amine](/img/structure/B2529841.png)
![5-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2529845.png)